molecular formula C41H37N3O B14778049 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide

N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide

Cat. No.: B14778049
M. Wt: 587.7 g/mol
InChI Key: NUFYKZYRWLUHDT-UHFFFAOYSA-N
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Description

N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)pivalamide is a complex organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. This particular compound also features a biindole structure, which is a fused ring system consisting of two indole units. The presence of these structural motifs makes N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)pivalamide a unique and potentially valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-benzhydryl-1H-benzoimidazole with a suitable aldehyde, followed by a series of cyclization and functional group transformations. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)pivalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound’s benzhydryl and biindole structures allow it to bind to various proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)pivalamide stands out due to its unique combination of benzhydryl and biindole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C41H37N3O

Molecular Weight

587.7 g/mol

IUPAC Name

N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C41H37N3O/c1-41(2,3)40(45)44-32-23-13-10-20-29(32)26-35-37(30-21-11-14-24-33(30)42-35)38-31-22-12-15-25-34(31)43-39(38)36(27-16-6-4-7-17-27)28-18-8-5-9-19-28/h4-25,36,42-43H,26H2,1-3H3,(H,44,45)

InChI Key

NUFYKZYRWLUHDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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